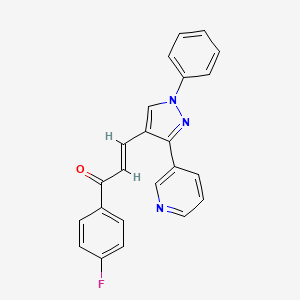

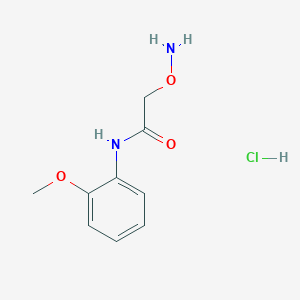

![molecular formula C21H17N3O3 B2992844 2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol CAS No. 899984-93-1](/img/structure/B2992844.png)

2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves the coupling of intermediates with ethoxycarbonylphenyl-boronic acid through Suzuki reaction . The intermediate is then coupled with 2,5-difluorobenzyl through Miyaura borylation reaction and Suzuki reaction in sequence in one pot .Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. For example, the crystallographic data for a related compound was deposited at the Cambridge Crystallographic Data Centre . The data included information about the unit cell parameters, the number of reflections, and the residual electron density peaks .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives involved a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .Applications De Recherche Scientifique

1. Synthesis and Functionalization in Medicinal Chemistry

This compound has been utilized as a versatile template in the synthesis of various classes of compounds, demonstrating its importance in medicinal chemistry. For instance, Patel et al. (2004) synthesized several derivatives, such as pyrazolo-oxazines, pyrazolo-benzooxazines, and their analogues, as potential COX-2 inhibitors, a key target in anti-inflammatory drug development (Patel et al., 2004).

2. Structural Analysis and Crystallography

The compound's derivatives have been structurally analyzed, with X-ray crystallography confirming their configurations. Karthikeyan et al. (2010) provided detailed structural analysis of a related 2H-pyrazolo[4,3-c]pyridine derivative, contributing to the understanding of molecular structures in this class (Karthikeyan et al., 2010).

3. Reaction Mechanism Studies

Yıldırım et al. (2005) explored the functionalization reactions of a related compound, offering insights into reaction mechanisms. This type of research is crucial for advancing synthetic methodologies in organic chemistry (Yıldırım et al., 2005).

4. Heterocyclic Synthesis

The synthesis and functionalization of derivatives of this compound have been extensively studied, showing its relevance in the synthesis of heterocyclic compounds. Hoornaert (2010) described the use of multifunctionalized systems derived from this compound in cycloaddition reactions, highlighting its versatility in creating diverse heterocyclic structures (Hoornaert, 2010).

5. Application in Antimicrobial Research

The antimicrobial properties of derivatives have also been explored. Gouda et al. (2010) synthesized and evaluated several derivatives for their antimicrobial activities, indicating the potential of this compound in the development of new antimicrobials (Gouda et al., 2010).

6. Insecticidal Assessment

Additionally, derivatives have been assessed for their potential as insecticidal agents. Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and evaluated them against Spodoptera littoralis, a common agricultural pest (Fadda et al., 2017).

7. Selective Extraction Applications

In the field of chemistry, its derivatives have been studied for selective extraction applications. Hudson et al. (2006) explored new hydrophobic, tridentate nitrogen heterocyclic reagents based on this compound for the extraction of americium(III), an important process in nuclear waste management (Hudson et al., 2006).

Mécanisme D'action

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 is a serine/threonine kinase which acts as an essential component of the MAP kinase signal transduction pathway .

Mode of Action

It is known that it interacts with its target, mapk1, and potentially alters its enzymatic activity .

Biochemical Pathways

The compound is involved in the MAP kinase signal transduction pathway . This pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Result of Action

Given its target, it may influence cellular processes such as cell growth and apoptosis .

Orientations Futures

Propriétés

IUPAC Name |

2-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c25-14-7-8-19(26)16(10-14)17-11-18-15-5-1-2-6-20(15)27-21(24(18)23-17)13-4-3-9-22-12-13/h1-10,12,18,21,25-26H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELCPNMSNQTBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

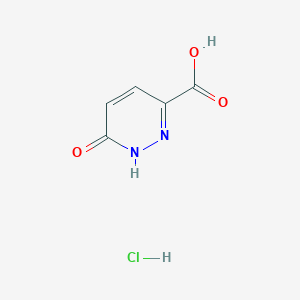

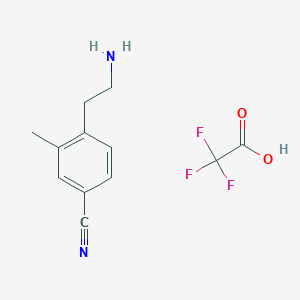

![3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992763.png)

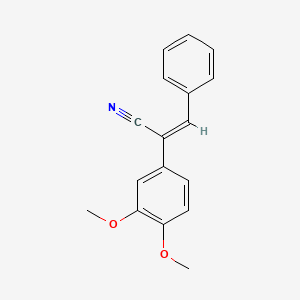

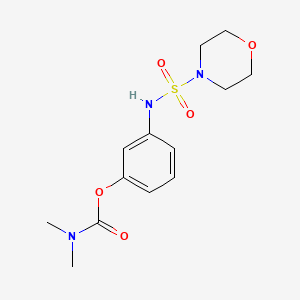

![2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2992768.png)

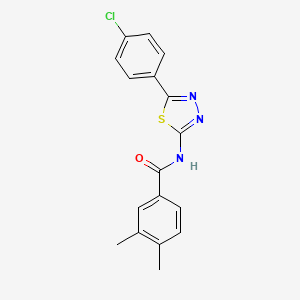

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-2,2-dimethyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2992769.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(dimethylamino)benzamide](/img/structure/B2992772.png)

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(2-methylphenyl)urea](/img/structure/B2992776.png)

![2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2992780.png)

![Methyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2992782.png)